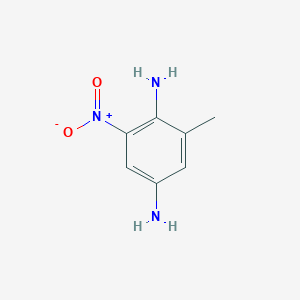

4-Amino-3-nitro-5-methylaniline

Description

4-Amino-3-nitro-5-methylaniline is a nitro-substituted aniline derivative with a methyl group at the 5-position and an amino group at the 4-position of the benzene ring. This compound belongs to the class of aromatic amines, which are widely studied for their applications in dye synthesis, pharmaceutical intermediates, and agrochemicals.

The nitro group at the 3-position confers electron-withdrawing effects, which can influence reactivity in electrophilic substitution reactions, while the methyl group at the 5-position may enhance steric hindrance or modulate solubility in organic solvents.

Properties

CAS No. |

155379-82-1 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-methyl-6-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,8-9H2,1H3 |

InChI Key |

WJADKDGCBYAUMT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])N |

Other CAS No. |

155379-82-1 |

Synonyms |

4-AMINO-3-NITRO-5-METHYLANILINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-3-methylaniline (4-Fluoro-m-toluidine)

- Structure : C₇H₈FN; SMILES: CC1=CC(N)=CC=C1F .

- Key Differences: The fluoro substituent at the 4-position replaces the nitro group in 4-Amino-3-nitro-5-methylaniline. Fluorine’s electron-withdrawing inductive effect is weaker than that of a nitro group, leading to reduced aromatic ring deactivation. Applications: Primarily used in pharmaceutical intermediates, whereas nitroanilines are more common in dye synthesis .

3-Amino-N,N-dimethyl-4-nitroaniline

- Structure : C₈H₁₁N₃O₂; mp: 113–114°C .

- Key Differences: Contains a dimethylamino group instead of a primary amine, increasing basicity and steric bulk. The nitro group at the 4-position (vs. 3-position in the target compound) alters resonance stabilization and reactivity in substitution reactions.

4-Amino-3-nitrobenzoic Acid

- Structure : C₇H₆N₂O₄; mp: 280°C (dec.) .

- Key Differences: A carboxylic acid group replaces the methyl group, significantly altering solubility (enhanced in polar solvents) and acidity (pKa ~2–3).

5-Chloro-2-methylaniline

- Structure : C₇H₈ClN .

- Key Differences :

- Chloro substituent at the 5-position provides moderate electron withdrawal compared to the nitro group.

- Lacks the nitro group’s redox activity, making it less reactive in reduction or coupling reactions.

Comparative Data Table

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₇N₃O₂ | 4-NH₂, 3-NO₂, 5-CH₃ | Not reported | Dyes, intermediates |

| 4-Fluoro-3-methylaniline | C₇H₈FN | 4-F, 3-CH₃, 1-NH₂ | Not reported | Pharmaceuticals |

| 3-Amino-N,N-dimethyl-4-nitroaniline | C₈H₁₁N₃O₂ | 3-NH₂, 4-NO₂, N(CH₃)₂ | 113–114 | Specialty chemicals |

| 4-Amino-3-nitrobenzoic Acid | C₇H₆N₂O₄ | 4-NH₂, 3-NO₂, 1-COOH | 280 (dec.) | Polymers, corrosion inhibitors |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 2-CH₃, 5-Cl, 1-NH₂ | Not reported | Agrochemicals |

Research Findings and Trends

- Electronic Effects : Nitro groups significantly deactivate aromatic rings compared to halogens or methyl groups, directing electrophilic substitution to specific positions .

- Thermal Stability : Nitroaniline derivatives exhibit higher melting points than halogenated analogs due to stronger intermolecular interactions .

Preparation Methods

Directed Nitration of Methyl-Substituted Anilines

Nitration of 4-methylaniline (p-toluidine) represents a potential starting point. However, the amino group’s strong activating nature risks over-nitration or oxidation. To mitigate this, acetylation of the amino group to form 4-methylacetanilide directs nitration to the meta position relative to the acetyl group. Subsequent hydrolysis regenerates the amino group, yielding 3-nitro-4-methylaniline. Further nitration at position 5 is hindered by steric and electronic factors, necessitating alternative approaches.

Nitrosation Followed by Oxidation

Adapting methods from 4-amino-3-methylphenol synthesis, nitrosation of 5-methylaniline derivatives introduces a nitroso (-NO) group, which is oxidized to nitro. For example, treatment of 5-methylaniline with sodium nitrite and hydrochloric acid at 3–10°C generates 3-nitroso-5-methylaniline, which is oxidized using hydrogen peroxide or atmospheric oxygen to 3-nitro-5-methylaniline. This intermediate serves as a precursor for subsequent amination.

Amination Techniques

Catalytic Hydrogenation of Nitro Intermediates

Reduction of nitro groups to amino groups is achieved via catalytic hydrogenation. For instance, 3-nitro-5-methylaniline undergoes hydrogenation in methanol or ethanol at 20–40°C using palladium on carbon (Pd/C) or Raney nickel catalysts. Ammonia or organic amines (e.g., trimethylamine) act as promoters, enhancing reaction rates and yields. Typical conditions include:

Electrophilic Amination

Direct amination via Ullmann or Buchwald-Hartwig coupling is less common due to the nitro group’s deactivating effect. However, palladium-catalyzed coupling of 3-nitro-5-methylbromobenzene with ammonia under high pressure (0.5 MPa H2) has been reported in analogous systems.

Purification and Stabilization

Recrystallization and Solvent Selection

Crude this compound is purified via recrystallization from alcoholic solvents. Methanol and ethanol are preferred due to their moderate polarity, which balances solubility and product recovery. For example, dissolving the crude product in methanol (2:1 wt ratio) at reflux followed by cooling to 5–10°C yields high-purity crystals.

Stabilization Against Degradation

The amino group’s susceptibility to oxidation necessitates stabilization. Data from 4-amino-3-methylphenol hemisulfate indicate that losses exceed 50% at 50°C within 48 hours. Similar degradation kinetics are expected for this compound, mandating storage under inert atmospheres at ≤25°C. Addition of antioxidants (e.g., ascorbic acid) during purification mitigates oxidative losses.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessment via HPLC at 295 nm reveals ≥99.5% purity for crystallized products. Detection limits for common impurities (e.g., 3-methylphenol, sulfanilic acid) are maintained below 100 ppm through stringent filtration and solvent selection.

Spectroscopic Confirmation

-

IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), NO2 asymmetric stretches (1520 cm⁻¹), and C-N stretches (1250 cm⁻¹) confirm functional groups.

-

NMR : 1H NMR (DMSO-d6) displays singlet δ 2.25 (3H, CH3), δ 6.80–7.10 (aromatic protons), and δ 5.10 (2H, NH2).

Industrial-Scale Production

Reactor Design and Process Optimization

Large-scale synthesis (e.g., 2000 L reactors) employs stainless steel autoclaves with hydrogen pressure regulation (0.1–0.2 MPa). Continuous stirring and temperature control (20–25°C) ensure consistent reaction rates. Post-reaction, catalyst recovery via filtration and solvent distillation (e.g., methanol recovery ≥60%) enhances cost efficiency .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-nitro-5-methylaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nitration of 4-amino-5-methylaniline derivatives. Key steps include:

- Substrate preparation : Start with 4-amino-5-methylaniline (or a protected derivative) to minimize undesired side reactions.

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitration to the meta position relative to the amino group .

- Workup : Neutralize excess acid and purify via recrystallization (e.g., ethanol/water mixtures).

- Optimization : Vary reaction time, temperature, and stoichiometry to maximize yield. Monitor progress with TLC or HPLC .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Differentiate aromatic protons using coupling constants and integration ratios. The nitro group deshields adjacent protons (δ 7.5–8.5 ppm), while the methyl group appears as a singlet (δ 2.3–2.5 ppm).

- ¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., nitro-substituted carbons at δ 140–150 ppm) .

- IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and NO₂ asymmetric/symmetric stretches (1520, 1350 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Oxidation : The nitro group stabilizes the aromatic ring, but the amino group is susceptible to oxidation. Use cyclic voltammetry to study redox potentials. Avoid strong oxidants (e.g., KMnO₄) in acidic conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to NH₂. Monitor selectivity using in situ FTIR to detect intermediate hydroxylamines .

- Data Contradiction : Conflicting literature on reduction yields may arise from catalyst poisoning (e.g., sulfur impurities). Pre-treat catalysts with H₂S scavengers .

Q. What computational methods are most effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction pathways in polar solvents like DMSO .

- Validation : Compare computed NMR/IR spectra with experimental data to refine parameters .

Q. How can conflicting spectroscopic data from different studies be reconciled?

- Methodological Answer :

- Systematic Comparison : Compile literature data into a table (see example below) and identify outliers.

- Sample Purity : Replicate experiments using rigorously purified samples (e.g., column chromatography followed by recrystallization).

- Instrument Calibration : Ensure consistent referencing (e.g., TMS for NMR) and solvent deuteration .

Key Considerations for Researchers

- Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

- Safety : Nitroaromatics are potential explosives. Conduct small-scale reactions and avoid dry grinding .

- Ethical Reporting : Disclose synthetic failures and optimization attempts to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.